4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Overview
Description
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3h)-one is a complex organic compound that features a fused benzodioxole ring and a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3h)-one typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and trimethoxybenzaldehyde. Key steps may involve:
Formation of the Benzodioxole Ring: This can be achieved through cyclization reactions.
Aldol Condensation: The hydroxy(3,4,5-trimethoxyphenyl)methyl group can be introduced via aldol condensation.
Cyclization to Form Dihydrofuranone: The final step involves cyclization to form the dihydrofuranone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group in the dihydrofuranone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3h)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(hydroxyphenyl)methyl)dihydrofuran-2(3h)-one: Lacks the trimethoxy groups.
3-(Hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3h)-one: Lacks the benzodioxole ring.
Uniqueness
The presence of both the benzodioxole ring and the trimethoxyphenyl group in 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3h)-one makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCWBJEKCTIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938061 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17187-78-9, 17187-82-5 | |
Record name | NSC283790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC283789 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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